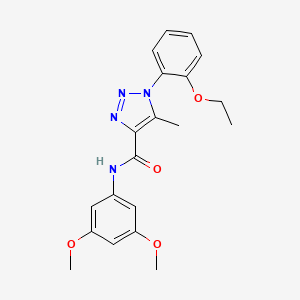![molecular formula C23H19FN6O2S B2888877 N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207025-34-0](/img/no-structure.png)
N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19FN6O2S and its molecular weight is 462.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Probes and Pharmacological Probes
Compounds with a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold, similar to the one mentioned, have been investigated for their high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). For example, derivatives like SCH 442416 have displayed significant potential as molecular probes for studying the A2A AR. These compounds have been functionalized with various groups, including fluorophore reporter groups and radiolabels, for enhanced detection and imaging capabilities (Kumar et al., 2011).
Antioxidant and Anticancer Properties
Triazolo-thiadiazoles, sharing a resemblance in structural complexity with the compound , have been evaluated for their antioxidant and anticancer properties. These compounds have shown potent activity against specific cancer cell lines, such as hepatocellular carcinoma cells (HepG2), indicating their potential as therapeutic agents (Sunil et al., 2010).
Herbicidal Activity
Compounds with N-aryl[1,2,4]triazolo[1,5-a]pyridine motifs have demonstrated excellent herbicidal activity at low application rates. This suggests their utility in agricultural research and development for controlling a broad spectrum of vegetation (Moran, 2003).
Synthesis and Properties
Research focusing on the synthesis and properties of compounds involving 1,2,4-triazole and pyrazole fragments, similar to the chemical structure , has explored the pharmacological potential among derivatives of these heterocycles. Such studies are essential for developing new substances with targeted biological activities (Fedotov et al., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol. This intermediate is then coupled with N-(3-fluoro-4-methylphenyl)-2-chloroacetamide to form the final product.", "Starting Materials": [ "4-methoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "thionyl chloride", "3-fluoro-4-methylaniline", "sodium hydride", "acetic anhydride", "triethylamine", "N-(3-fluoro-4-methylphenyl)-2-chloroacetamide" ], "Reaction": [ "Step 1: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. Dissolve 4-methoxyaniline (1.0 g, 8.2 mmol) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g, 9.8 mmol) and hydrazine hydrate (0.5 mL, 10.3 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with ethanol and dry under vacuum to obtain 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine as a yellow solid (1.2 g, 76%).", "Step 2: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "a. Dissolve 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine (1.0 g, 3.9 mmol) in sulfuric acid (10 mL) and add sodium nitrite (0.5 g, 7.3 mmol) in water (5 mL).", "b. Stir the reaction mixture at 0°C for 30 minutes.", "c. Add sodium hydroxide (1.0 g, 25 mmol) in water (10 mL) to the reaction mixture and stir for 10 minutes.", "d. Add thionyl chloride (1.0 mL, 13.8 mmol) dropwise to the reaction mixture and stir for 1 hour at room temperature.", "e. Pour the reaction mixture into ice-cold water and extract with ethyl acetate.", "f. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under vacuum to obtain 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol as a yellow solid (0.8 g, 68%).", "Step 3: Synthesis of N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "a. Dissolve 3-fluoro-4-methylaniline (1.0 g, 7.3 mmol) in dichloromethane (10 mL) and add sodium hydride (0.3 g, 12.5 mmol) in mineral oil (10 mL).", "b. Stir the reaction mixture at room temperature for 30 minutes.", "c. Add 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol (1.0 g, 3.3 mmol) and N-(3-fluoro-4-methylphenyl)-2-chloroacetamide (1.2 g, 5.8 mmol) in dichloromethane (10 mL).", "d. Add acetic anhydride (1.0 mL, 10.5 mmol) and triethylamine (1.0 mL, 7.2 mmol) to the reaction mixture and stir at room temperature for 4 hours.", "e. Pour the reaction mixture into ice-cold water and extract with ethyl acetate.", "f. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under vacuum to obtain N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide as a yellow solid (1.0 g, 62%)." ] } | |
CAS-Nummer |
1207025-34-0 |
Produktname |
N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Molekularformel |
C23H19FN6O2S |
Molekulargewicht |
462.5 |
IUPAC-Name |
N-(3-fluoro-4-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19FN6O2S/c1-14-3-6-16(11-18(14)24)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)10-9-29(22)23)15-4-7-17(32-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31) |
InChI-Schlüssel |
IEBWUNKDPFASLW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1-azaspiro[4.4]nonan-4-one](/img/structure/B2888796.png)

![N-(2-hydroxy-4-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2888798.png)

![2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888804.png)


![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)
![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)

![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2888815.png)

